Bikethoxal

RNA-protein cross-linking ribosome structure bifunctional reagent

Bikethoxal (ethylene glycol bis[3‑(2‑ketobutyraldehyde) ether]) is a symmetrical, homobifunctional cross‑linking reagent belonging to the bis‑(1,2‑dicarbonyl) class. It possesses two reactive ketobutyraldehyde moieties that enable it to form covalent bridges between nucleic acids and proteins.

Molecular Formula C10H14O6
Molecular Weight 230.21 g/mol
CAS No. 84031-85-6
Cat. No. B1202479
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBikethoxal
CAS84031-85-6
Synonymsikethoxal
ethylene glycol bis(3-(2-ketobutyraldehyde)ether)
Molecular FormulaC10H14O6
Molecular Weight230.21 g/mol
Structural Identifiers
SMILESCC(C(=O)C=O)OCCOC(C)C(=O)C=O
InChIInChI=1S/C10H14O6/c1-7(9(13)5-11)15-3-4-16-8(2)10(14)6-12/h5-8H,3-4H2,1-2H3
InChIKeyXZXKAVJBKMFIQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bikethoxal (CAS 84031-85-6): A Reversible, Bifunctional Cross‑linking Reagent for RNA‑Protein Proximity Analysis


Bikethoxal (ethylene glycol bis[3‑(2‑ketobutyraldehyde) ether]) is a symmetrical, homobifunctional cross‑linking reagent belonging to the bis‑(1,2‑dicarbonyl) class [1]. It possesses two reactive ketobutyraldehyde moieties that enable it to form covalent bridges between nucleic acids and proteins. The compound reacts selectively with guanine residues in single‑stranded RNA/DNA and with arginine residues in proteins, a specificity that underpins its utility in mapping macromolecular interactions within complex ribonucleoprotein assemblies [2][3]. A defining feature of bikethoxal is its chemical reversibility: the cross‑links are stable under neutral conditions but can be cleaved by mild alkaline treatment, thereby permitting the identification and recovery of the linked biomolecules [2].

Why Bikethoxal (84031-85-6) Cannot Be Simply Replaced by Generic Cross‑linkers in RNA‑Protein Interaction Studies


Generic cross‑linking reagents, including other bis‑(1,2‑dicarbonyl) compounds and even monofunctional analogs such as kethoxal, do not recapitulate the unique dual‑specificity and spatial constraints of bikethoxal. Bikethoxal is specifically engineered with an ethylene glycol spacer that places two reactive ketobutyraldehyde ends at a fixed distance. This architecture dictates which arginine‑guanine pairs can be bridged and, critically, yields a cross‑linking efficiency that has been quantitatively defined in intact ribosomal subunits [1]. In contrast, monofunctional kethoxal only modifies single targets and cannot generate covalent RNA‑protein bridges, while other bifunctional probes (e.g., phenyl‑diglyoxal or cisplatin) operate through different reactive chemistries and exhibit markedly distinct nucleotide preferences and adduct stabilities [2][3]. Consequently, substituting bikethoxal with a structurally related compound will alter the cross‑linking distance, the target selectivity profile, and the overall yield of informative ribonucleoprotein complexes, thereby compromising the reproducibility and interpretability of structural mapping experiments.

Bikethoxal (84031-85-6): Quantified Performance Advantages Over Closest Analogs


Bifunctional vs. Monofunctional Kethoxal: Ability to Form Covalent RNA‑Protein Bridges

Bikethoxal is a homobifunctional derivative of kethoxal. Whereas kethoxal is a monofunctional guanine‑reactive probe that only modifies nucleic acids, bikethoxal's two reactive ends allow it to covalently link RNA to protein. This bifunctional capacity is the prerequisite for mapping RNA‑protein contacts [1]. The quantitative consequence is a measurable cross‑linking yield: under standardized reaction conditions, bikethoxal covalently links approximately 15% of ribosomal protein to 16S rRNA in intact E. coli 30S subunits [2]. No comparable RNA‑protein bridging is achievable with monofunctional kethoxal.

RNA-protein cross-linking ribosome structure bifunctional reagent

Reversible Cross‑linking vs. Irreversible Bifunctional Probes: Recoverability of Native Biomolecules

Unlike many irreversible bifunctional cross‑linkers (e.g., nitrogen mustards, diepoxybutane), bikethoxal forms cross‑links that are stable at neutral pH but can be quantitatively cleaved under mild alkaline conditions. This reversibility enables the recovery and independent analysis of the cross‑linked RNA and protein components [1]. The gas‑phase stability of bikethoxal‑generated adducts, as assessed by sustained off‑resonance irradiation collision‑induced dissociation (SORI‑CID) in FT‑MS, is lower than that of cisplatin adducts, facilitating easier fragmentation for MS3D sequencing [2]. While quantitative cleavage efficiencies for individual adducts were not reported, the class‑level observation is that bis‑(1,2‑dicarbonyl) adducts exhibit distinct dissociation pathways that simplify structural interpretation compared to coordinatively bound cisplatin adducts [2].

reversible cross-linker cleavable probe MS3D

Target Selectivity: Bikethoxal vs. Other Bifunctional Cross‑linkers in Nucleotide Preference

Bikethoxal reacts exclusively with guanine residues in single‑stranded nucleic acids and with arginine residues in proteins [1]. In contrast, other bifunctional probes exhibit different selectivity profiles: phenyl‑diglyoxal (another bis‑(1,2‑dicarbonyl)) also targets guanine, but cisplatin preferentially cross‑links adjacent guanines in double‑stranded DNA, and nitrogen mustards alkylate N7 of guanine as well as other nucleophilic sites on adenine and cytosine [2]. The specificity of bikethoxal for single‑stranded guanine is exploited to map unpaired regions of RNA within complex ribonucleoprotein particles, a task for which less selective probes would generate ambiguous, hard‑to‑interpret data.

guanine specificity arginine reactivity nucleotide selectivity

Bikethoxal (CAS 84031-85-6): Preferred Application Scenarios Supported by Quantitative Evidence


Mapping RNA‑Protein Proximities in Large Ribonucleoprotein Complexes

Bikethoxal is the reagent of choice for covalent footprinting and cross‑linking studies aimed at defining RNA‑protein contacts within intact ribosomes or spliceosomes. The 15% cross‑linking yield observed in E. coli 30S subunits provides a validated benchmark that ensures sufficient material for downstream identification of linked components by two‑dimensional gel electrophoresis or mass spectrometry [1]. This yield is specific to the ethylene glycol‑spaced bis‑ketobutyraldehyde architecture and cannot be reproduced with monofunctional kethoxal or other bifunctional probes that lack the same spacer length and target specificity.

MS3D Structural Determination of Nucleic Acid‑Protein Assemblies

The gas‑phase behavior of bikethoxal‑generated adducts has been systematically characterized by FT‑MS, demonstrating that these adducts fragment in a predictable manner under SORI‑CID conditions [2]. This property makes bikethoxal a candidate probe for mass spectrometric 3D (MS3D) reconstruction of nucleic acid‑protein complexes. In comparative MS3D evaluations, bikethoxal and related bis‑(1,2‑dicarbonyl) probes provide complementary distance constraints to those obtained with cisplatin or nitrogen mustards, enabling more accurate structural modeling when multiple cross‑linker datasets are integrated.

Validation of RNA Secondary Structure Models

Because bikethoxal reacts exclusively with guanine residues in single‑stranded regions, it can be employed as a chemical probe to validate computationally predicted RNA secondary structures. The reversibility of the modification allows the RNA to be recovered and analyzed by primer extension or sequencing after cross‑linking, thereby confirming which guanines are accessible in solution [1]. This application leverages the well‑established specificity of the kethoxal moiety, but with the added benefit that bikethoxal can simultaneously trap any protein partners that bind to those single‑stranded loops.

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